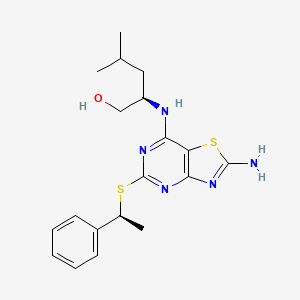

AZD8797

描述

The compound “1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-” is a complex organic molecule with the molecular formula C19H25N5OS2 . It is also known as AZD8797, a non-competitive allosteric modulator of CX3CL1.

Molecular Structure Analysis

The structure of this compound includes several functional groups, including an amino group, a thiazole ring, a pyrimidine ring, and a thioether linkage . It has two defined stereocenters .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 651.1±65.0 °C at 760 mmHg, and a flash point of 347.6±34.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2 .科学研究应用

急性脊髓损伤的治疗

AZD8797 是一种新型的 CX3CR1 抑制剂,已被发现通过抑制炎症和凋亡来促进大鼠急性脊髓损伤的早期恢复 . 研究表明,this compound 可能阻断炎症和凋亡,从而有助于急性脊髓损伤后的早期恢复 .

SARS-CoV-2 感染中的神经保护

研究表明,this compound 可能对 SARS-CoV-2 诱导的神经元损伤具有潜在的保护作用 . 研究发现,this compound 的治疗减轻了 SARS-CoV-2 感染的一些影响,如体重减轻、神经元损伤、氧化应激和物体识别记忆受损 . 这表明 CX3CL1-CX3CR1 信号通路可能为减少 SARS-CoV-2 的神经影响提供一个有希望的靶点 .

抗炎应用

鉴于其在脊髓损伤背景下抑制炎症的作用 ,this compound 可能具有更广泛的抗炎应用。需要进一步研究来探索这种可能性。

凋亡抑制

This compound 已被证明在脊髓损伤背景下抑制凋亡 和 SARS-CoV-2 诱导的神经元损伤 . 这表明它可能在凋亡发挥关键作用的其他疾病中具有潜在的应用。

在其他神经系统疾病中的潜在用途

鉴于其在 SARS-CoV-2 感染中的神经保护作用 ,this compound 可能在其他神经系统疾病中具有潜在的应用。需要进一步研究来探索这种可能性。

在其他病毒感染中的潜在用途

鉴于其在 SARS-CoV-2 诱导的神经元损伤中的保护作用 ,this compound 可能在其他引起类似损伤的病毒感染中具有潜在的应用。需要进一步研究来探索这种可能性。

作用机制

Target of Action

AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes . It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes .

Mode of Action

This compound acts as an allosteric non-competitive modulator of the human CX3CR1 receptor . It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line . This compound prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay .

Biochemical Pathways

The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions . By blocking this receptor, this compound can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation .

Result of Action

The action of this compound results in the reduction of inflammation and apoptosis . It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function . In the context of COVID-19, it has been suggested that this compound could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters .

Action Environment

It is known that the compound is active outside the central nervous system

属性

IUPAC Name |

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

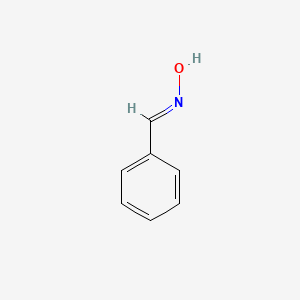

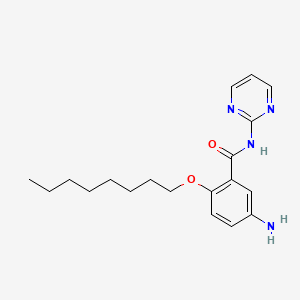

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

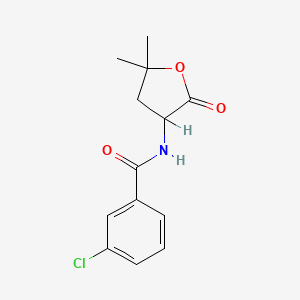

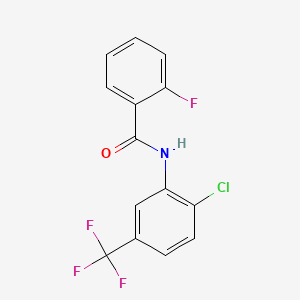

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)